molecular formula C13H11NO B8493583 4-(Isoquinolin-4-yl)but-3-yn-1-ol

4-(Isoquinolin-4-yl)but-3-yn-1-ol

Cat. No.: B8493583
M. Wt: 197.23 g/mol
InChI Key: ZVYJJUGYMFBBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isoquinolin-4-yl)but-3-yn-1-ol is a heterocyclic compound featuring an isoquinoline moiety attached to a but-3-yn-1-ol backbone. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. The alkyne and hydroxyl groups in this compound provide reactive sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-isoquinolin-4-ylbut-3-yn-1-ol

InChI

InChI=1S/C13H11NO/c15-8-4-3-6-12-10-14-9-11-5-1-2-7-13(11)12/h1-2,5,7,9-10,15H,4,8H2

InChI Key

ZVYJJUGYMFBBJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C#CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-4-yl)but-3-yn-1-ol typically involves the coupling of isoquinoline derivatives with alkynes. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoisoquinoline with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Isoquinolin-4-yl)but-3-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The but-3-yn-1-ol scaffold is highly modular, allowing for diverse substitutions at the aryl/heteroaryl position. Below is a comparison of key derivatives:

Compound Name Substituent(s) Key Features
4-(Isoquinolin-4-yl)but-3-yn-1-ol Isoquinolin-4-yl Bioactive heterocycle; potential pharmacological activity
4-(6-Quinolinyl)but-3-yn-1-ol (44) Quinolin-6-yl Structural isomer of isoquinoline; used in nicotinic receptor ligand design
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol (11e) 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group; synthesized in 70% yield via aldehyde coupling
4-(4-Nitrophenyl)-1-p-tolylbut-3-yn-1-ol (4d) 4-Nitrophenyl, p-tolyl Nitro group enhances reactivity; traces isolated (poor yield)
4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol Pyrimidinyl with methylthio High purity (≥95%); potential for kinase inhibition
4-(Pyridin-4-yl)but-3-yn-1-ol Pyridin-4-yl Simple heterocycle; used in coordination chemistry

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower electron density at the alkyne, influencing reactivity in cycloadditions.
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) may reduce reaction yields due to steric hindrance.
  • Biological Relevance: Isoquinoline and quinoline derivatives exhibit distinct binding profiles in receptor studies due to nitrogen atom positioning.

Key Observations :

  • Catalytic Efficiency : Palladium catalysts enable efficient coupling for complex heterocycles.
  • Yield Variability : Electron-deficient aryl groups (e.g., nitro) often result in lower yields due to instability.

Physicochemical and Spectroscopic Data

Comparative NMR and physical properties highlight substituent effects:

Compound ¹H-NMR (δ, ppm) Melting Point (°C) Solubility
4-(4-Nitrophenyl)-1-p-tolylbut-3-yn-1-ol (4d) 8.29 (d, J=8.8 Hz, 2H), 2.41 (s, 3H) Not reported CDCl₃
11e Not reported 34–36 Crystalline solid
4-(2-Nitrophenyl)but-3-yn-1-ol 7.97 (dd, J=8.3 Hz, 1H), 3.93 (t, 2H) Not reported Purified via flash chromatography
S7c 5.06 (m, 1H), 2.93 (d, J=6.3 Hz, 2H) Not reported CH₂Cl₂, TFA

Key Observations :

  • Aromatic Protons : Nitro-substituted derivatives show downfield shifts (δ ~8.0–8.3 ppm) due to electron withdrawal.
  • Hydroxyl Groups : Broad singlets (δ ~2.4 ppm) indicate hydrogen bonding in trifluoromethyl derivatives.

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